molecular formula C21H21ClN4O6 B12481058 Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-chloro-4-nitrophenyl)carbonyl]amino}benzoate

Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-chloro-4-nitrophenyl)carbonyl]amino}benzoate

Cat. No.: B12481058
M. Wt: 460.9 g/mol
InChI Key: WFFKNPQFKHTWGX-UHFFFAOYSA-N
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Description

METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(2-CHLORO-4-NITROBENZAMIDO)BENZOATE is a complex organic compound that features a combination of piperazine, nitrobenzamide, and benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(2-CHLORO-4-NITROBENZAMIDO)BENZOATE typically involves multi-step organic reactions. The process may include:

    Formation of the piperazine derivative: Starting with piperazine, acetylation can be performed using acetic anhydride under basic conditions.

    Synthesis of the nitrobenzamide: The nitrobenzamide moiety can be synthesized by nitration of a suitable benzamide precursor, followed by chlorination.

    Coupling reactions: The final step involves coupling the piperazine derivative with the nitrobenzamide and benzoate groups under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(2-CHLORO-4-NITROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Oxidizing agents like potassium permanganate.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving piperazine derivatives.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(2-CHLORO-4-NITROBENZAMIDO)BENZOATE would depend on its specific interactions with biological targets. It may involve binding to specific receptors or enzymes, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(2-CHLORO-4-NITROBENZAMIDO)BENZOATE: can be compared with other piperazine derivatives, nitrobenzamides, and benzoates.

    Unique Features: The combination of these functional groups in a single molecule may confer unique properties, such as enhanced biological activity or specific chemical reactivity.

List of Similar Compounds

    Piperazine derivatives: Compounds like 1-acetylpiperazine.

    Nitrobenzamides: Compounds like 4-nitrobenzamide.

    Benzoates: Compounds like methyl benzoate.

Properties

Molecular Formula

C21H21ClN4O6

Molecular Weight

460.9 g/mol

IUPAC Name

methyl 4-(4-acetylpiperazin-1-yl)-3-[(2-chloro-4-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C21H21ClN4O6/c1-13(27)24-7-9-25(10-8-24)19-6-3-14(21(29)32-2)11-18(19)23-20(28)16-5-4-15(26(30)31)12-17(16)22/h3-6,11-12H,7-10H2,1-2H3,(H,23,28)

InChI Key

WFFKNPQFKHTWGX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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